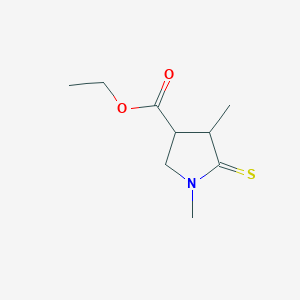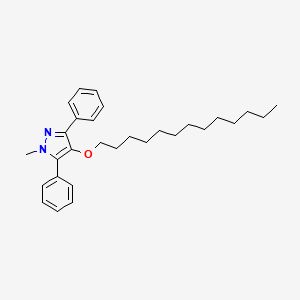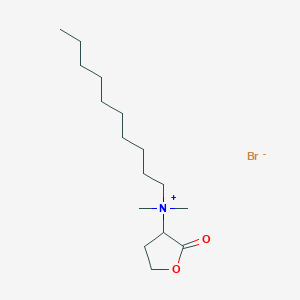
3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-5-thioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-5-thioxo-, ethyl ester is a heterocyclic compound with a pyrrolidine ring structure This compound is characterized by the presence of a carboxylic acid group, a thioxo group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-5-thioxo-, ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-2-thioxo-2,3-dihydropyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-5-thioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-5-thioxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-5-thioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in the treatment of epilepsy.
Pyrrolidine-2-one: Utilized in various pharmaceutical applications.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness
3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-5-thioxo-, ethyl ester is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
60298-16-0 |
|---|---|
Molecular Formula |
C9H15NO2S |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
ethyl 1,4-dimethyl-5-sulfanylidenepyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO2S/c1-4-12-9(11)7-5-10(3)8(13)6(7)2/h6-7H,4-5H2,1-3H3 |
InChI Key |
CMOZEGVNWLIDNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(=S)C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)



![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)


![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

